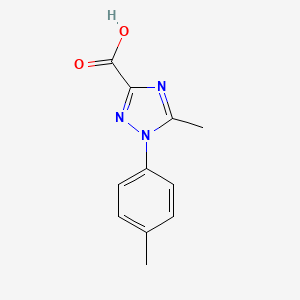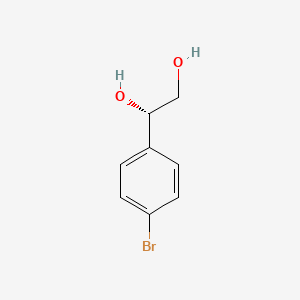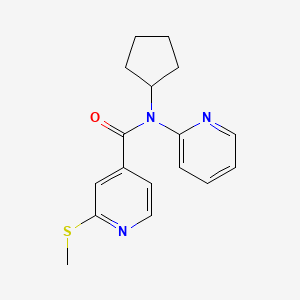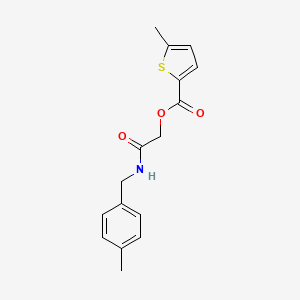
2-((4-Methylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
Scientists use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Antimicrobial Agents
One application of similar compounds involves their use as effective antimicrobial agents, particularly in agricultural or industrial settings as fungicides and bactericides. These chemicals, characterized by containing diphenylaminomethane groups linked by moieties other than oxygen, demonstrate significant potential in controlling microbial growth (Downs, 1972).
Advanced Glycation End-Products
Compounds with structures similar to "2-((4-Methylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate" have been studied for their role in forming advanced glycation end-products (AGEs). These compounds, such as Methylglyoxal (MG), are highly reactive and contribute to the complications of diabetes and neurodegenerative diseases. Understanding the chemistry and biological interactions of such compounds can aid in developing therapeutic strategies (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Heterocyclic Compounds
Research into the oxidative coupling of amino- and hydroxybenzoic acids with alkynes in the presence of rhodium/copper catalysts has led to the synthesis of isocoumarin derivatives and 4-ethenylcarbazoles. These findings highlight the versatility of such compounds in synthesizing condensed heterocyclic compounds with potential fluorescence or pharmaceutical applications (Shimizu, Hirano, Satoh, & Miura, 2009).
Herbicidal Activity
Derivatives similar to "2-((4-Methylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate" have shown potent herbicidal activity, particularly against annual weeds in rice cultivation. These compounds demonstrate selectivity and efficacy, suggesting their potential as safer and more environmentally friendly herbicides (Hwang et al., 2005).
Anti-inflammatory Properties
The synthesis and evaluation of oxime ether derivatives have revealed pronounced anti-inflammatory activity, offering insights into the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds, particularly those derived from p-haloacetophenone oxime and p-halobenzaldehyde oxime, provide a basis for further exploration in the field of anti-inflammatory therapeutics (van Dijk & Zwagemakers, 1977).
Crystal Structure and Computational Study
The crystal structure and computational studies of similar compounds offer valuable insights into their potential applications in organic synthesis, medicine, and as pesticides or dyes. These studies reveal how amino and carboxyl groups in such compounds can participate in various interactions, paving the way for their utilization in designing novel materials and therapeutic agents (Tao et al., 2020).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its side effects.
Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general guide and may not apply to all compounds.
properties
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-3-6-13(7-4-11)9-17-15(18)10-20-16(19)14-8-5-12(2)21-14/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZPDIDRDJBEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

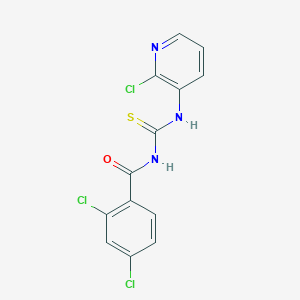
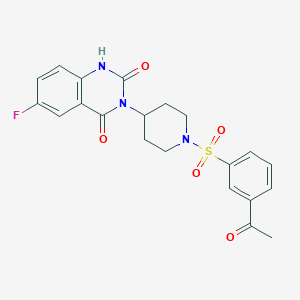
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)
![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)
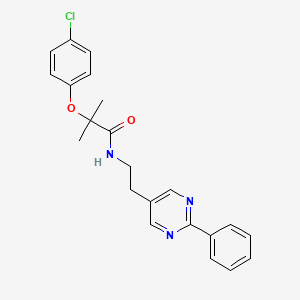
![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)
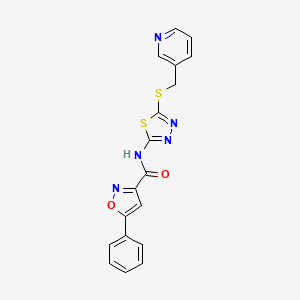
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)
![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)
